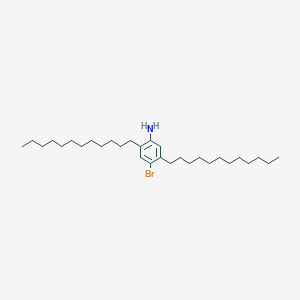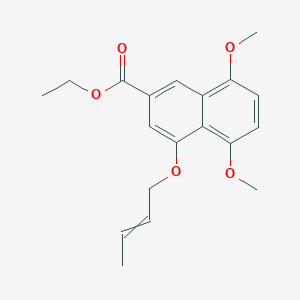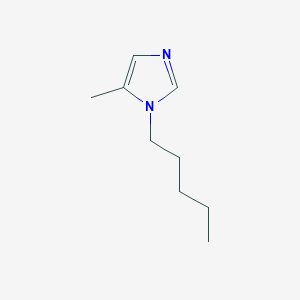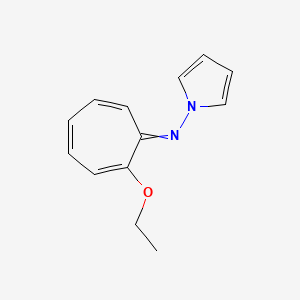
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester is a chemical compound that features a phosphinothioic acid core with di-1-pyrrolidinyl and O-methyl ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester typically involves the reaction of phosphinothioic acid derivatives with pyrrolidine and methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinothioic acid esters. These products can have various applications depending on their chemical properties.
Applications De Recherche Scientifique
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphine-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphine derivatives in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and functional groups. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can be compared with other similar compounds, such as:
Phosphinothioic acid, di-1-pyrrolidinyl-, O-ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its chemical properties and reactivity.
Phosphinothioic acid, di-1-pyrrolidinyl-, O-propyl ester: The presence of a propyl ester group can lead to differences in solubility and stability compared to the methyl ester derivative.
Phosphinothioic acid, di-1-pyrrolidinyl-, O-butyl ester: The butyl ester group can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Propriétés
Numéro CAS |
141930-77-0 |
|---|---|
Formule moléculaire |
C9H19N2OPS |
Poids moléculaire |
234.30 g/mol |
Nom IUPAC |
methoxy-dipyrrolidin-1-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19N2OPS/c1-12-13(14,10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
Clé InChI |
LVWQAPZWRQRZES-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(N1CCCC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl[6-(butylsulfanyl)dec-5-EN-5-YL]borane](/img/structure/B12545128.png)


![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)

![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)


![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)




![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
